molecular formula C24H13ClF2N2O2 B15014083 N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15014083
M. Wt: 434.8 g/mol
InChI Key: XJWIVFMKXNZUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of furan, benzoxazole, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzoxazole intermediates, followed by their coupling through a condensation reaction.

    Preparation of Furan Intermediate: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted phenyl acetic acid derivative.

    Preparation of Benzoxazole Intermediate: The benzoxazole ring is often synthesized through a condensation reaction between an o-aminophenol and a substituted benzoic acid.

    Coupling Reaction: The final step involves the condensation of the furan and benzoxazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: This compound shares a similar furan ring structure but differs in its overall molecular framework.

    Benzofuran Derivatives: Compounds with benzofuran rings exhibit similar biological activities and are often studied for their medicinal properties.

Uniqueness

(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of furan, benzoxazole, and substituted phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H13ClF2N2O2

Molecular Weight

434.8 g/mol

IUPAC Name

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H13ClF2N2O2/c25-19-11-14(4-7-20(19)27)22-9-6-18(30-22)13-28-17-5-8-23-21(12-17)29-24(31-23)15-2-1-3-16(26)10-15/h1-13H

InChI Key

XJWIVFMKXNZUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.